Ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate
Description
Ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate is a heterocyclic compound featuring a fused benzo[d]imidazo[2,1-b]thiazole core. Its synthesis involves the cyclization of a precursor compound (1) with ethyl 2-chloro-3-oxobutanoate (2) under reflux conditions in 1,4-dioxane, yielding the target molecule (3) . Structural confirmation is achieved via spectroscopic techniques:
- 1H NMR: A singlet at δ 2.28 ppm confirms the methyl group at position 2.
- Mass Spectrometry: A [M + 1] peak at m/z = 261.2 aligns with the molecular formula C₁₃H₁₂N₂O₂S .
Properties
IUPAC Name |
ethyl 2-methylimidazo[2,1-b][1,3]benzothiazole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-3-17-12(16)11-8(2)14-13-15(11)9-6-4-5-7-10(9)18-13/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQXCRZWLVNZBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C3=CC=CC=C3S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate typically involves a multi-step process. One common synthetic route starts with the cyclization of a precursor compound, such as 2-chloro-3-oxobutanoate, with an appropriate amine under reflux conditions in a solvent like 1,4-dioxane . The reaction proceeds through nucleophilic substitution and cyclization to form the desired heterocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Additionally, industrial production may incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the imidazole or thiazole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate has shown promising biological activities:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, studies have demonstrated its effectiveness against various strains of bacteria and fungi .
- Anticancer Potential : The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
- Tuberculosis Treatment : Recent studies have highlighted its potential as an anti-tubercular agent. Specific derivatives have been identified as inhibitors of Mycobacterium tuberculosis, targeting essential enzymes involved in bacterial metabolism .
Organic Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the development of novel materials with specific properties, such as organic semiconductors and dyes .
Case Study 1: Antimicrobial Activity
A study published in ACS Omega evaluated several derivatives of this compound for their antimicrobial efficacy. The results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer effects of this compound against human cancer cell lines. The study reported that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis in cancer cells .
Mechanism of Action
The mechanism of action of ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of microorganisms . In anticancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis . Molecular docking studies have provided insights into the binding patterns and stability of the compound with its targets .
Comparison with Similar Compounds
Anticancer Activity
- Benzo-Fused Derivatives : The benzo[d] fusion in the target compound may enhance interactions with kinase targets (e.g., VEGFR or EGFR) due to increased planar surface area .
- 6-Substituted Derivatives : Compounds with phenyl or nitrophenyl groups at position 6 (e.g., CAS 752244-05-6, CAS 925437-84-9) show varied inhibitory profiles. For example, nitrophenyl-substituted derivatives may exhibit stronger electron-deficient character, influencing binding to redox-sensitive enzymes .
Enzyme Inhibition
- COX-2 Selectivity : Substituents at position 5 or 6 significantly impact cyclooxygenase-2 (COX-2) inhibition. For instance, N,N-dimethylamine substituents achieve high selectivity (IC₅₀ = 0.08 µM for COX-2 vs. >100 µM for COX-1) . The target compound’s methyl group may offer moderate selectivity compared to bulkier substituents.
Key Research Findings
Bioactivity Trends :
- Electron-withdrawing groups (e.g., nitro) at position 6 correlate with enhanced anticancer activity in vitro .
- Methyl groups at position 2 (as in the target compound) balance lipophilicity and metabolic stability, making them favorable for drug design .
Ester groups (e.g., ethoxycarbonyl) serve as prodrug motifs, enabling hydrolysis to active carboxylic acids in vivo .
Biological Activity
Ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate (CAS: 86932-98-1) is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its unique structural characteristics and promising biological activities. The compound features a fused imidazole and thiazole ring system, which contributes to its diverse chemical reactivity and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula: C13H12N2O2S
- Molecular Weight: 260.31 g/mol
- Melting Point: Not extensively documented but typically falls within the range of similar compounds.
The structural framework includes an ethyl ester group, which enhances its solubility and bioavailability, making it a suitable candidate for further pharmacological studies.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.008 |
| Streptococcus pneumoniae | 0.03 |
| Escherichia coli | 0.046 |
This antimicrobial activity is attributed to the compound's ability to interfere with bacterial topoisomerases, essential enzymes for DNA replication and transcription .
Anticancer Properties
This compound has also been evaluated for its anticancer potential. Studies have demonstrated its cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound's mechanism of action involves the induction of apoptosis through various pathways:
- Cell Cycle Arrest: The compound can cause G1 or G2/M phase arrest in cancer cells.
- Apoptotic Pathways: It activates caspases and alters the expression of Bcl-2 family proteins, leading to programmed cell death.
The IC50 values for these activities are promising, indicating that the compound is a strong candidate for further development as an anticancer agent .
Antitubercular Activity
Recent studies highlight the potential of this compound as an antitubercular agent. It has shown selective inhibition against Mycobacterium tuberculosis with IC50 values significantly lower than those against non-tuberculous mycobacteria:
| Compound | IC50 (μM) |
|---|---|
| Ethyl 2-methylbenzo[d]... | 2.03 |
| Doxorubicin | Reference |
Molecular docking studies suggest that the compound binds effectively to key targets in the Mtb metabolic pathways .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Topoisomerase Inhibition: The compound inhibits bacterial topoisomerases (GyrB and ParE) selectively, which is crucial for bacterial DNA replication.
- Apoptosis Induction in Cancer Cells: It modulates apoptotic signaling pathways by influencing Bcl-2 family proteins and activating caspases.
Study on Antimicrobial Efficacy
A systematic study evaluated the antimicrobial efficacy of this compound against various Gram-positive and Gram-negative bacteria. Results indicated that it was significantly more potent than traditional antibiotics like ampicillin and streptomycin .
Evaluation of Anticancer Activity
In vitro studies involving MCF-7 and A549 cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses revealed that treated cells exhibited increased sub-G1 populations indicative of apoptosis .
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
